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molecular formula C10H13FN2O2S B1469342 2-(aminomethyl)-N-cyclopropyl-4-fluorobenzenesulfonamide CAS No. 1192348-40-5

2-(aminomethyl)-N-cyclopropyl-4-fluorobenzenesulfonamide

Cat. No. B1469342
M. Wt: 244.29 g/mol
InChI Key: CLZOZGHTCAUDIA-UHFFFAOYSA-N
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Patent
US08481569B2

Procedure details

(Step 2) To a solution of N-[2-(cyclopropylsulfamoyl)-5-fluorobenzyl]acetamide obtained in Step 1 (2.22 g) in ethanol (20 ml) was added hydrochloric acid (10 ml) at room temperature, and the mixture was stirred overnight at 80° C. The reaction solvent was evaporated under reduced pressure, saturated aqueous sodium hydrogen carbonate solution was added, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, and dried over sodium sulfate. The solvent was evaporated under reduced pressure to give 2-(aminomethyl)-N-cyclopropyl-4-fluorobenzenesulfonamide (0.60 g) as a white solid.
Name
N-[2-(cyclopropylsulfamoyl)-5-fluorobenzyl]acetamide
Quantity
2.22 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:4][S:5]([C:8]2[CH:18]=[CH:17][C:16]([F:19])=[CH:15][C:9]=2[CH2:10][NH:11]C(=O)C)(=[O:7])=[O:6])[CH2:3][CH2:2]1.Cl>C(O)C>[NH2:11][CH2:10][C:9]1[CH:15]=[C:16]([F:19])[CH:17]=[CH:18][C:8]=1[S:5]([NH:4][CH:1]1[CH2:2][CH2:3]1)(=[O:6])=[O:7]

Inputs

Step One
Name
N-[2-(cyclopropylsulfamoyl)-5-fluorobenzyl]acetamide
Quantity
2.22 g
Type
reactant
Smiles
C1(CC1)NS(=O)(=O)C1=C(CNC(C)=O)C=C(C=C1)F
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred overnight at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction solvent was evaporated under reduced pressure, saturated aqueous sodium hydrogen carbonate solution
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NCC1=C(C=CC(=C1)F)S(=O)(=O)NC1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g
YIELD: CALCULATEDPERCENTYIELD 31.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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